Fluparoxan (hydrochloride)

Adrenergic Pharmacology Receptor Selectivity Competitive Antagonism

Fluparoxan (hydrochloride) (developmental code GR50360A) is a synthetic, orally active, and competitive antagonist of the α2-adrenergic receptor. It is characterized by a high degree of selectivity for the α2-adrenoceptor over the α1-adrenoceptor, with a selectivity ratio exceeding 2500-fold.

Molecular Formula C10H11ClFNO2
Molecular Weight 231.65 g/mol
Cat. No. B12382775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluparoxan (hydrochloride)
Molecular FormulaC10H11ClFNO2
Molecular Weight231.65 g/mol
Structural Identifiers
SMILESC1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl
InChIInChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m1./s1
InChIKeyJNYKORXHNIRXSA-VTLYIQCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluparoxan (hydrochloride): A Selective α2-Adrenoceptor Antagonist for Research and Procurement


Fluparoxan (hydrochloride) (developmental code GR50360A) is a synthetic, orally active, and competitive antagonist of the α2-adrenergic receptor [1]. It is characterized by a high degree of selectivity for the α2-adrenoceptor over the α1-adrenoceptor, with a selectivity ratio exceeding 2500-fold [2]. Unlike many other α2-antagonists, fluparoxan is distinguished by its unique structural class, a benzodioxino-pyrrole, which is associated with a lack of affinity for imidazoline receptors [1]. The compound has been extensively investigated in preclinical models and clinical trials for its potential antidepressant and pro-cognitive effects, making it a valuable research tool for studying the noradrenergic system [3].

The Critical Importance of Selecting Fluparoxan Over Generic α2-Antagonists


Substituting fluparoxan with a generic α2-antagonist like yohimbine or idazoxan is not scientifically equivalent due to significant differences in receptor selectivity, off-target activity, and species-dependent pharmacology. Fluparoxan is a pure α2-antagonist with no affinity for imidazoline receptors, whereas idazoxan is a potent imidazoline ligand, and yohimbine acts as a partial agonist at 5-HT1A receptors [1]. Furthermore, fluparoxan's affinity for the rat α2A receptor is approximately 10-fold greater than for the human ortholog, a species difference not shared by yohimbine or rauwolscine, which show the opposite pattern [2]. These fundamental differences in molecular pharmacology and species translation mean that experimental outcomes cannot be reliably extrapolated from one compound to another, making compound-specific selection essential for robust and reproducible research.

Fluparoxan (hydrochloride) Quantitative Evidence Guide: Key Differentiators vs. Comparators


Fluparoxan Exhibits α2/α1 Selectivity Superior to Idazoxan

Fluparoxan demonstrates significantly greater selectivity for the α2-adrenoceptor over the α1-adrenoceptor compared to the prototypical α2-antagonist idazoxan. In functional tissue assays, fluparoxan's α2/α1 selectivity ratio is more than 13-fold higher than that reported for idazoxan [1][2].

Adrenergic Pharmacology Receptor Selectivity Competitive Antagonism

Fluparoxan Lacks Imidazoline Receptor Affinity, Unlike Idazoxan and Atipamezole

Fluparoxan is a unique α2-antagonist in its structural class, as it does not bind to any variant of the imidazoline receptor. This contrasts sharply with other α2-antagonists like idazoxan, methoxy-idazoxan, and atipamezole, which are known imidazoline ligands [1][2].

Receptor Binding Imidazoline Receptors Off-Target Pharmacology

Fluparoxan Demonstrates Opposite Species Selectivity vs. Yohimbine/Rauwolscine

Fluparoxan displays a unique species-dependent affinity profile at the α2A-adrenoceptor. It has approximately 10-fold higher affinity for the rat α2A receptor compared to the human ortholog. This is the opposite of the alkaloid α2-antagonists yohimbine and rauwolscine, which exhibit about 10-fold lower affinity for the rat α2A receptor compared to the human α2A receptor [1].

Species Differences Receptor Binding Translational Pharmacology

Fluparoxan is a Pure Antagonist, While Yohimbine is a Partial Agonist at 5-HT1A Receptors

In addition to its α2-antagonist activity, fluparoxan is a pure antagonist at the 5-HT1A receptor, whereas the commonly used α2-antagonist yohimbine acts as a partial agonist at this receptor subtype [1].

Functional Selectivity Serotonin Receptors Off-Target Activity

Primary Research Applications of Fluparoxan (hydrochloride)


Investigating Noradrenergic Modulation of Cognition and Behavior in Rodent Models

Fluparoxan's high oral bioavailability and central α2-antagonist activity make it an ideal tool for in vivo studies in rats and mice. Its 10-fold higher potency at rat α2A receptors versus human receptors is advantageous for this application, allowing for robust target engagement at lower doses. Researchers investigating the role of noradrenaline in cognitive function, such as spatial working memory, or affective behaviors can use fluparoxan to achieve selective α2-blockade [1][2].

Pharmacological Dissection of α2- vs. Imidazoline-Mediated Effects

Fluparoxan serves as a critical control compound for studies involving imidazoline ligands like idazoxan. Because fluparoxan is a pure α2-antagonist with no affinity for imidazoline receptors, any physiological effect observed with both fluparoxan and idazoxan can be attributed to α2-adrenoceptor blockade. Conversely, effects unique to idazoxan are likely mediated by imidazoline receptors [1][2].

Comparative Selectivity Studies for α2-Adrenoceptor Tool Compounds

Fluparoxan's superior α2/α1 selectivity ratio (>2500-fold) compared to older standards like idazoxan (~182-fold) makes it a preferred reference compound for evaluating the selectivity of novel α2-adrenergic ligands. Its pure antagonist profile at both α2 and 5-HT1A receptors also provides a cleaner baseline for comparison than compounds like yohimbine [1][2].

Use as a Positive Control in Species-Specific α2A Pharmacology Studies

The unique species-dependent pharmacology of fluparoxan (higher affinity for rat than human α2A) makes it a valuable positive control in binding assays designed to differentiate between rodent and human receptor pharmacology. Its binding profile can be directly contrasted with that of yohimbine/rauwolscine, which display the opposite species selectivity [1].

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